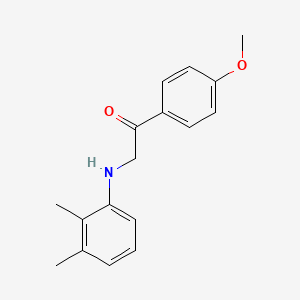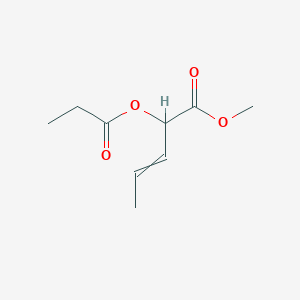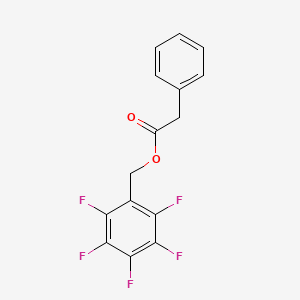![molecular formula C34H26O2 B14516975 [2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone CAS No. 62422-90-6](/img/structure/B14516975.png)
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl groups and a methylbenzoyl moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the benzoyl group attached to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, facilitating the formation of polymers under UV light.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of [2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. As a photoinitiator, it absorbs UV light and undergoes a photochemical reaction, generating reactive species that initiate polymerization. This process involves the cleavage of chemical bonds and the formation of free radicals, which propagate the polymerization reaction .
類似化合物との比較
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymer chemistry.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its high efficiency in initiating polymerization reactions.
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate: Used in specialized polymerization processes.
Uniqueness
[2-(4-Methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone is unique due to its specific structural arrangement, which imparts distinct photochemical properties. Its ability to act as a photoinitiator under UV light makes it valuable in various industrial and research applications.
特性
CAS番号 |
62422-90-6 |
|---|---|
分子式 |
C34H26O2 |
分子量 |
466.6 g/mol |
IUPAC名 |
[2-(4-methylbenzoyl)-3,6-diphenylphenyl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C34H26O2/c1-23-13-17-27(18-14-23)33(35)31-29(25-9-5-3-6-10-25)21-22-30(26-11-7-4-8-12-26)32(31)34(36)28-19-15-24(2)16-20-28/h3-22H,1-2H3 |
InChIキー |
HWGXENVWTHLFRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2C(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,3'-Methylenebis[5-(bromomethyl)-1,2-oxazole]](/img/structure/B14516914.png)
![2-Nitro-N~1~,N'~1~-bis{2-[(1,3-thiazol-2-yl)methanesulfinyl]ethyl}ethene-1,1-diamine](/img/structure/B14516921.png)
![4-[(6-Fluoropyridin-2-yl)oxy]aniline](/img/structure/B14516927.png)

![Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate](/img/structure/B14516929.png)



![3-Methyl-3-azaspiro[5.7]tridec-9-ene-2,4-dione](/img/structure/B14516956.png)
![N-[2-(2-Methylprop-2-en-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14516961.png)
![5,5'-Methylenebis[N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14516966.png)
